

# An In-depth Technical Guide to Cleavable Linkers in Antibody-Drug Conjugates

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: TCO-PEG4-VC-PAB-MMAE

Cat. No.: B15607117

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. The linker, which connects these two components, is a critical determinant of an ADC's safety and efficacy.<sup>[1]</sup> An ideal linker must be stable enough to remain intact in systemic circulation, preventing premature release of the toxic payload that could harm healthy tissues, yet be efficiently cleaved to release the drug upon reaching the target tumor cell.<sup>[1]</sup> Cleavable linkers are designed to exploit the unique physiological conditions of the tumor microenvironment or the intracellular compartments of cancer cells to trigger payload release.<sup>[2][3]</sup> This guide provides a comprehensive technical overview of the core types of cleavable linkers used in ADCs, their mechanisms of action, quantitative stability and efficacy data, and detailed experimental protocols for their evaluation.

## Core Types of Cleavable Linkers

The majority of ADCs in clinical development utilize cleavable linkers to enable controlled payload release at the target site.<sup>[3][4]</sup> These can be broadly categorized based on their cleavage mechanism: chemically-labile linkers and enzyme-cleavable linkers.

## Chemically-Labile Linkers

These linkers are designed to break under specific chemical conditions that are different in the tumor microenvironment or within cellular compartments compared to the bloodstream.

Hydrazone linkers are engineered to be stable at the physiological pH of blood (~7.4) but hydrolyze and cleave under the acidic conditions found in endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[5][6] This pH-dependent cleavage is a key strategy for the site-specific release of the payload.[7] The first-generation ADC, gemtuzumab ozogamicin (Mylotarg®), utilized a hydrazone linker.[8] However, traditional hydrazone linkers can exhibit some instability in circulation, leading to gradual, premature drug release.[6][9] Newer generations of acid-labile linkers, such as those based on silyl ether, have been developed to improve plasma stability.[10]



[Click to download full resolution via product page](#)

Disulfide linkers exploit the difference in redox potential between the extracellular environment and the intracellular cytoplasm. These linkers are relatively stable in the bloodstream but are readily cleaved in the reducing environment of the cell, which has a high concentration of

glutathione (GSH).<sup>[11]</sup> This reductive cleavage releases the payload inside the target cell. To enhance plasma stability, steric hindrance can be introduced around the disulfide bond, for example, by adding methyl groups.<sup>[11]</sup> However, there is a trade-off, as increased stability can sometimes lead to slower payload release within the cell.<sup>[12]</sup>



[Click to download full resolution via product page](#)

## Enzyme-Cleavable Linkers

These linkers are designed to be substrates for specific enzymes that are highly active in the tumor microenvironment or within lysosomes.

Peptide linkers are among the most widely used in clinically approved and investigational ADCs.<sup>[13]</sup> They are designed to be cleaved by proteases, such as cathepsin B, which are overexpressed in many tumor cells and are highly active in the lysosomal compartment.<sup>[14]</sup> The dipeptide sequence valine-citrulline (Val-Cit) is a "gold standard" due to its high stability in plasma and efficient cleavage by cathepsin B.<sup>[15][16]</sup> Other dipeptide sequences like valine-alanine (Val-Ala) and phenylalanine-lysine (Phe-Lys) are also utilized.<sup>[4]</sup> Often, a self-

immolative spacer, such as p-aminobenzyl carbamate (PABC), is placed between the peptide and the payload to ensure the release of the unmodified drug following enzymatic cleavage.

[17]



[Click to download full resolution via product page](#)

$\beta$ -glucuronide linkers are cleaved by the enzyme  $\beta$ -glucuronidase, which is abundant in lysosomes and can also be found in the tumor microenvironment.[17][18] These linkers are highly hydrophilic, which can help to reduce the aggregation of ADCs, particularly those with hydrophobic payloads.[17] Similar to peptide linkers, they are often used in conjunction with a self-immolative spacer to facilitate the release of the active drug.[18]

## Quantitative Data on Linker Performance

The selection of a linker is a critical decision in ADC design, and quantitative data on stability and potency are essential for making informed choices. The following tables summarize key performance metrics for different cleavable linkers.

Table 1: In Vitro Plasma/Serum Stability of Cleavable Linkers

| Linker Type                | ADC Example/Description         | Species                | Condition                                    | Stability Metric                                   | Reference(s)                              |
|----------------------------|---------------------------------|------------------------|----------------------------------------------|----------------------------------------------------|-------------------------------------------|
| Hydrazone                  | Phenylketone -derived hydrazone | Human and Mouse Plasma | -                                            | $t_{1/2} \approx 2$ days                           | <a href="#">[10]</a> <a href="#">[19]</a> |
| Carbonate linker           | -                               | -                      | -                                            | $t_{1/2} \approx 36$ hours                         | <a href="#">[10]</a> <a href="#">[19]</a> |
| Silyl ether linker         | Human Plasma                    | -                      | -                                            | $t_{1/2} > 7$ days                                 | <a href="#">[10]</a> <a href="#">[19]</a> |
| Peptide                    | Val-Cit                         | Rat Serum              | $37^{\circ}\text{C}$ for 7 days              | >80% conjugate stability (with tandem glucuronide) | <a href="#">[18]</a>                      |
| Val-Ala                    | Mouse Plasma                    | -                      | Hydrolyzed within 1 hour                     |                                                    | <a href="#">[19]</a>                      |
| Val-Cit                    | Mouse Plasma                    | -                      | Unstable, susceptible to carboxylesterase 1c |                                                    | <a href="#">[20]</a> <a href="#">[21]</a> |
| Val-Cit                    | Human Plasma (IgG depleted)     | -                      | Stable                                       |                                                    | <a href="#">[20]</a>                      |
| Triglycyl peptide (CX)     | Mouse Plasma                    | -                      | $t_{1/2} = 9.9$ days                         |                                                    | <a href="#">[19]</a>                      |
| Sulfatase-cleavable linker | Mouse Plasma                    | -                      | Stable for over 7 days                       |                                                    | <a href="#">[19]</a>                      |
| Disulfide                  | Unhindered disulfide (LC-V205C) | Mouse                  | In vivo                                      | Less stable                                        | <a href="#">[5]</a>                       |

---

|                      |       |         |             |     |
|----------------------|-------|---------|-------------|-----|
| Unhindered           |       |         |             |     |
| disulfide (LC-K149C) | Mouse | In vivo | More stable | [5] |

---

Table 2: Relative Cleavage Rates of Dipeptide Linkers by Cathepsin B

| Dipeptide Linker | Relative Cleavage Rate<br>(Compared to Val-Cit) | Reference(s) |
|------------------|-------------------------------------------------|--------------|
| Val-Cit          | 1x                                              | [4]          |
| Val-Ala          | ~0.5x                                           | [4]          |
| Phe-Lys          | ~30x                                            | [4]          |

Note: Relative cleavage rates can vary depending on experimental conditions and the conjugated payload.

Table 3: In Vitro Cytotoxicity (IC50) of ADCs with Different Linkers

| Linker Type         | Payload | Target Cell Line | IC50 Value    | Reference(s) |
|---------------------|---------|------------------|---------------|--------------|
| Cleavable (Val-Cit) | MMAE    | HER2+ (SK-BR-3)  | 10-50 ng/mL   | [9]          |
| Non-cleavable       | DM1     | HER2+ (SK-BR-3)  | 50-100 ng/mL  | [9]          |
| Sulfatase-cleavable | -       | HER2+ cells      | 61 and 111 pM | [19]         |
| Val-Ala containing  | -       | HER2+ cells      | 92 pM         | [19]         |
| Non-cleavable       | -       | HER2+ cells      | 609 pM        | [19]         |

Note: IC50 values are highly dependent on the specific antibody, payload, drug-to-antibody ratio (DAR), and cell line used.

# Experimental Protocols

Accurate and reproducible experimental protocols are essential for the evaluation of ADC linker stability and function.

## In Vitro Plasma Stability Assay

**Objective:** To determine the stability of an ADC and the rate of premature payload release in plasma from various species (e.g., human, mouse, rat).

**Methodology:**

- **Preparation of Plasma:** Thaw commercially available frozen plasma at 37°C and centrifuge to remove any precipitates.
- **Incubation:** Spike the ADC into the plasma at a final concentration of approximately 100 µg/mL. Prepare a control sample in a buffer like PBS (pH 7.4).
- **Time Points:** Incubate samples at 37°C and collect aliquots at various time points (e.g., 0, 24, 48, 72, 96, 120, 144, and 168 hours). Store aliquots at -80°C until analysis.
- **Sample Preparation for LC-MS (DAR Measurement):**
  - **Immuno-affinity Capture:** Use magnetic beads coated with an anti-human IgG (Fc) antibody to capture the ADC from the plasma samples.
  - **Washing:** Wash the beads with PBS to remove non-specifically bound proteins.
  - **Elution:** Elute the captured ADC from the beads.
- **LC-MS Analysis:** Analyze the eluted ADC using liquid chromatography-mass spectrometry to determine the average drug-to-antibody ratio (DAR) at each time point.
- **Data Analysis:** Plot the average DAR over time to assess the stability of the ADC in plasma.

[Click to download full resolution via product page](#)

## In Vitro Cathepsin B Cleavage Assay

Objective: To determine the susceptibility of a peptide linker to cleavage by cathepsin B.

### Methodology:

- Enzyme Activation: Activate recombinant human cathepsin B according to the manufacturer's instructions.
- Reaction Mixture: Prepare a reaction mixture containing the ADC (e.g., at 1  $\mu$ M), activated cathepsin B (e.g., at 20 nM), and an appropriate assay buffer (e.g., 10 mM MES buffer, pH 6.0) with a reducing agent like dithiothreitol (DTT).
- Incubation: Incubate the reaction mixture at 37°C for various time points (e.g., 0, 1, 4, 8, 24 hours).
- Quenching: Stop the reaction by adding a quenching solution, such as acetonitrile containing an internal standard for LC-MS analysis.
- Sample Analysis: Analyze the samples by LC-MS/MS to quantify the amount of released payload.
- Controls:
  - No-Enzyme Control: Incubate the ADC in the assay buffer without cathepsin B to assess the linker's stability under the assay conditions.
  - Inhibitor Control: Pre-incubate activated cathepsin B with a known inhibitor to confirm that the observed cleavage is enzyme-specific.
- Data Analysis: Plot the concentration of the released payload over time to determine the rate of enzymatic cleavage.

[Click to download full resolution via product page](#)

# General ADC Internalization and Payload Release Pathway

The overall mechanism of action for an ADC with a cleavable linker involves several key steps, from binding to the target antigen on the cell surface to the ultimate release of the cytotoxic payload inside the cell.

[Click to download full resolution via product page](#)

## Conclusion

The choice of a cleavable linker is a critical aspect of ADC design, profoundly influencing the therapeutic index of the conjugate. A thorough understanding of the different types of cleavable linkers, their mechanisms of action, and their stability and cleavage kinetics is paramount for the development of safe and effective ADC therapies. This guide provides a foundational understanding of these principles, supported by quantitative data and detailed experimental protocols, to aid researchers and drug developers in the rational design and evaluation of next-generation ADCs. The continued innovation in linker technology will undoubtedly lead to the development of ADCs with improved efficacy and safety profiles for the treatment of cancer and other diseases.

### **Need Custom Synthesis?**

*BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.*

*Email: [info@benchchem.com](mailto:info@benchchem.com) or Request Quote Online.*

## References

- 1. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 7. medium.com [medium.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]

- 12. Decoupling stability and release in disulfide bonds with antibody-small molecule conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. AI HTML5, Open Source Physics (Easy JavaScript Simulation and Tracker) and TagUI (AI-Singapore): O level Chemical Bonding Dot and Cross Diagrams JavaScript Simulation Applet HTML5 [weelookang.blogspot.com]
- 14. adc.bocsci.com [adc.bocsci.com]
- 15. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. oaepublish.com [oaepublish.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to Cleavable Linkers in Antibody-Drug Conjugates]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15607117#introduction-to-cleavable-linkers-in-adcs>]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)